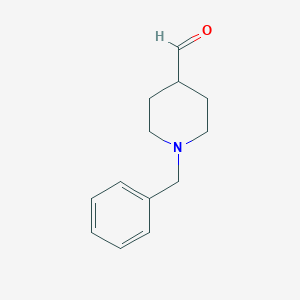

1-Benzylpiperidine-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzylpiperidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIBOXBBPQRZDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176554 | |

| Record name | 1-Benzylpiperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22065-85-6 | |

| Record name | 1-(Phenylmethyl)-4-piperidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22065-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylpiperidine-4-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022065856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylpiperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpiperidine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BENZYLPIPERIDINE-4-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5RKG3HX5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Structural Analysis of 1-Benzylpiperidine-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidine-4-carbaldehyde is a key synthetic intermediate, most notably in the production of the Alzheimer's disease therapeutic, Donepezil. A thorough understanding of its structural and physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and facilitating the development of novel derivatives. This technical guide provides a comprehensive analysis of this compound, consolidating its structural data, spectroscopic profile, and synthetic methodologies.

Chemical and Physical Properties

This compound, with the CAS number 22065-85-6, is a colorless to yellow liquid.[1] Its core structure consists of a piperidine (B6355638) ring N-substituted with a benzyl (B1604629) group and a formyl group at the 4-position.[2][3] This arrangement of functional groups makes it a versatile building block in organic synthesis.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO | [1][2] |

| Molecular Weight | 203.28 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 299.5 ± 33.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.537 - 1.600 | [1] |

| Flash Point | >110 °C (>230 °F) | [4] |

| CAS Number | 22065-85-6 | [1][2] |

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals corresponding to the protons of the benzyl and piperidine moieties.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |

| 9.6 | s | 1H | Aldehydic proton (-CHO) | [5] |

| 7.2 - 7.4 | m | 5H | Aromatic protons (C₆H₅-) | [5] |

| 3.5 | s | 2H | Benzylic protons (-CH₂-Ph) | [5] |

| 2.75 - 2.9 | m | 2H | Axial protons on C2 and C6 of piperidine | [5] |

| 2.05 - 2.3 | m | 3H | Equatorial protons on C2, C6 and proton on C4 of piperidine | [5] |

| 1.6 - 1.9 | m | 4H | Protons on C3 and C5 of piperidine | [5] |

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~202 | Aldehyde carbonyl carbon (C=O) |

| ~138 | Quaternary aromatic carbon (C-CH₂) |

| ~129 | Aromatic methine carbons (ortho- and meta- to CH₂) |

| ~127 | Aromatic methine carbon (para- to CH₂) |

| ~63 | Benzylic carbon (-CH₂-Ph) |

| ~53 | Piperidine carbons adjacent to nitrogen (C2, C6) |

| ~49 | Piperidine carbon bearing the formyl group (C4) |

| ~28 | Piperidine carbons (C3, C5) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the stretching vibrations of its key functional groups. PubChem indicates the availability of FTIR spectra for this compound.[5]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2920, ~2850 | C-H stretching (aliphatic) |

| ~2820, ~2720 | C-H stretching (aldehyde) |

| ~1720 | C=O stretching (aldehyde) |

| ~1600, ~1495, ~1450 | C=C stretching (aromatic ring) |

| ~1100 | C-N stretching |

| ~740, ~700 | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z 203. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29).[7] Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring is also a likely fragmentation pathway.

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported, primarily involving the reduction of a carboxylic acid derivative or the oxidation of the corresponding alcohol.

Synthesis via Reduction of an Ester

A common method involves the reduction of ethyl 1-benzylpiperidine-4-carboxylate using a reducing agent like diisobutylaluminum hydride (DIBAL-H).

Experimental Protocol:

-

Dissolve ethyl 1-benzylpiperidine-4-carboxylate (9.2 g, 0.037 mol) in 400 ml of toluene (B28343) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.[5]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[5]

-

Slowly add 1.5M diisobutylaluminum hydride in toluene (28 ml, 0.042 mol) to the cooled solution.[5]

-

Stir the reaction mixture at -78 °C for 1 hour.[5]

-

Quench the reaction by the slow addition of 150 ml of methanol.[5]

-

Remove the cooling bath and allow the mixture to stir at room temperature for 2 hours.[5]

-

Filter the mixture through diatomaceous earth (e.g., Celite®) and wash the filter cake with methanol.[5]

-

Concentrate the filtrate under reduced pressure to yield this compound (6.91 g, 92% yield).[5]

-

The product can be used directly or further purified by vacuum distillation.[5]

Synthesis via Oxidation of an Alcohol

Another approach is the oxidation of (1-benzylpiperidin-4-yl)methanol. The Swern oxidation is a suitable method for this transformation.

Experimental Protocol:

-

In a round-bottom flask, prepare a solution of oxalyl chloride (16.2 g, 0.12 mol) in dichloromethane (B109758) (150 mL).

-

To this solution, add anhydrous dimethyl sulfoxide (B87167) (20 mL).

-

Cool the reaction mixture to -70 °C in a cryogenic bath and stir for 15 minutes.

-

Add a solution of N-benzyl piperidine alcohol (20 g, 0.097 mol) dropwise to the reaction mixture.

-

Subsequently, add triethylamine (B128534) (24.6 g, 0.24 mol) and continue stirring for an additional 15 minutes at -70 °C.

-

Allow the reaction mixture to warm to room temperature overnight.

-

Dilute the mixture with dichloromethane (100 mL) and quench with cold water.

-

Separate the organic layer and wash it sequentially with 5% HCl solution, brine solution, and 5% sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent in vacuo to obtain N-Benzylpiperidine-4-carboxaldehyde (19.2 g, 96% yield).[8]

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[1] The aldehyde functionality allows for a condensation reaction with 5,6-dimethoxy-1-indanone (B192829) to form a key chalcone (B49325) intermediate, which is subsequently reduced to yield Donepezil.

Visualized Workflows

Synthetic Workflow

Caption: Synthetic workflow for this compound via ester reduction.

Role in Donepezil Synthesis

Caption: Role of this compound in the synthesis of Donepezil.

References

- 1. innospk.com [innospk.com]

- 2. rsc.org [rsc.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. N-Benzylpiperidine-4-carboxaldehyde 95 22065-85-6 [sigmaaldrich.com]

- 5. This compound | C13H17NO | CID 89584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. N-Benzylpiperidine-4-carboxaldehyde | 22065-85-6 [chemicalbook.com]

An In-depth Technical Guide to 1-Benzylpiperidine-4-carbaldehyde: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidine-4-carbaldehyde, a pivotal heterocyclic aldehyde, serves as a critical intermediate in the synthesis of a multitude of pharmaceutical compounds, most notably the Alzheimer's disease medication, Donepezil. Its unique structural features, comprising a benzyl-protected piperidine (B6355638) ring and a reactive aldehyde group, make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, offering detailed experimental protocols for its synthesis and key transformations.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions. A comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Benzyl-4-formylpiperidine, N-Benzylpiperidine-4-carboxaldehyde | [1] |

| CAS Number | 22065-85-6 | [1] |

| Molecular Formula | C₁₃H₁₇NO | [1] |

| Molecular Weight | 203.28 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 93-97 °C at 1 mmHg; 315.4 °C at 760 mmHg | |

| Density | 1.026 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.537 | |

| Solubility | Soluble in common organic solvents like ethanol, dichloromethane, acetone, and chloroform. Limited solubility in water. | [2] |

| pKa | 8.04 ± 0.10 (Predicted) | [3] |

| Flash Point | >110 °C (>230 °F) - closed cup | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been established, primarily involving the reduction of a carboxylic acid derivative or the oxidation of the corresponding alcohol.

From 1-Benzylpiperidine-4-carbonitrile (B2688994) (via Reduction)

A common and efficient method involves the reduction of 1-benzylpiperidine-4-carbonitrile using diisobutylaluminum hydride (DIBAL-H).

Caption: Synthesis of this compound via DIBAL-H Reduction.

Experimental Protocol:

-

Dissolve 1-benzylpiperidine-4-carbonitrile (1 equivalent) in anhydrous toluene in a round-bottomed flask under an inert atmosphere.[5]

-

Cool the solution to a temperature between -25 °C and 25 °C.[5]

-

Slowly add diisobutylaluminum hydride (DIBAL-H) (1.0-2.0 equivalents) dropwise, maintaining the reaction temperature.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5-2 hours.[5]

-

Upon completion, quench the reaction by the slow addition of methanol.[5]

-

Adjust the pH to approximately 8 with a 2N aqueous sodium hydroxide (B78521) solution and stir for 30 minutes.[5]

-

Extract the product with dichloromethane. Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.[5]

-

Filter and concentrate the solution under reduced pressure to yield this compound as a colorless oil.[5]

From (1-Benzyl-4-piperidyl)methanol (B150785) (via Oxidation)

The oxidation of (1-benzyl-4-piperidyl)methanol provides another viable route to the target aldehyde. The Swern oxidation is a frequently employed method for this transformation.[6]

References

- 1. This compound | C13H17NO | CID 89584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pipzine-chem.com [pipzine-chem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

In-Depth Technical Guide: Physicochemical Data of 1-Benzyl-4-piperidinecarboxaldehyde (CAS No. 22065-85-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Benzyl-4-piperidinecarboxaldehyde (CAS No. 22065-85-6), a key intermediate in the synthesis of various pharmaceuticals, most notably the anti-Alzheimer's agent, Donepezil.[1] This document collates available data on its physical and chemical characteristics, supported by generalized experimental methodologies for their determination. Furthermore, a detailed workflow for its application in the synthesis of Donepezil is presented, including a visual representation to elucidate the chemical transformation.

Chemical Identity and Structure

1-Benzyl-4-piperidinecarboxaldehyde is a heterocyclic organic compound featuring a piperidine (B6355638) ring N-substituted with a benzyl (B1604629) group and a formyl group at the 4-position.

| Identifier | Value |

| CAS Number | 22065-85-6[2] |

| Chemical Name | 1-Benzyl-4-piperidinecarboxaldehyde[2] |

| Synonyms | N-Benzylpiperidine-4-carboxaldehyde, 1-Benzyl-4-formylpiperidine, Donepezil Aldehyde Impurity[1][2] |

| Molecular Formula | C₁₃H₁₇NO[2] |

| Molecular Weight | 203.28 g/mol [2] |

| InChI Key | SGIBOXBBPQRZDM-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1C=O)CC2=CC=CC=C2 |

Physicochemical Data

The physicochemical properties of 1-Benzyl-4-piperidinecarboxaldehyde are crucial for its handling, storage, and reaction optimization. The following tables summarize the available quantitative data.

Table 2.1: Physical Properties

| Property | Value | Source(s) |

| Appearance | Clear pale yellow to amber liquid; Colorless oil | [3] |

| Density | 1.026 g/mL at 25 °C | [3][4] |

| Boiling Point | 180-185 °C @ 0.5 mmHg (decomposes); 315.4 °C/760 mmHg | [4] |

| Melting Point | 145-149 °C | [4] |

| Flash Point | >230 °F (>110 °C) | [3][4] |

| Refractive Index | n20/D 1.537 | [4] |

Table 2.2: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Insoluble | |

| Ethanol | Miscible | |

| Acetone | Miscible | |

| Chloroform | Slightly soluble | |

| Dichloromethane (B109758) | Slightly soluble | |

| DMSO | Slightly soluble |

Table 2.3: Computed Physicochemical Properties

| Property | Value | Source(s) |

| XLogP3 | 1.7 | [2] |

| Topological Polar Surface Area (TPSA) | 20.3 Ų | [2] |

| Molar Refractivity | 65.15 | |

| Number of Rotatable Bonds | 3 | |

| Number of H-bond Acceptors | 2 | |

| Number of H-bond Donors | 0 |

Experimental Protocols

Determination of Purity by Gas Chromatography (GC)

Objective: To determine the purity of 1-Benzyl-4-piperidinecarboxaldehyde by separating it from any volatile impurities.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5 (or equivalent), is suitable for this analysis.

-

Carrier Gas: High-purity nitrogen or helium is used as the carrier gas at a constant flow rate.

-

Injector and Detector Temperature: The injector and detector temperatures are typically set at 250 °C and 300 °C, respectively, to ensure proper volatilization and detection.

-

Oven Temperature Program: A temperature gradient is employed to ensure the separation of components with different boiling points. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10-20 °C/min).

-

Sample Preparation: A dilute solution of 1-Benzyl-4-piperidinecarboxaldehyde is prepared in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Analysis: A small volume (typically 1 µL) of the prepared sample is injected into the GC. The resulting chromatogram will show a major peak corresponding to 1-Benzyl-4-piperidinecarboxaldehyde and potentially smaller peaks for any impurities. The purity is calculated based on the relative peak areas.

Determination of Water Content by Karl Fischer Titration

Objective: To quantify the amount of water present in a sample of 1-Benzyl-4-piperidinecarboxaldehyde.

Methodology:

-

Instrumentation: A volumetric or coulometric Karl Fischer titrator.

-

Reagents: A suitable Karl Fischer reagent (e.g., a one-component reagent like HYDRANAL™-Composite 5 or a two-component system). Anhydrous methanol (B129727) is commonly used as the solvent.

-

Procedure:

-

The titration vessel is filled with anhydrous methanol and pre-titrated with the Karl Fischer reagent to eliminate any residual water.

-

A precisely weighed amount of the 1-Benzyl-4-piperidinecarboxaldehyde sample is introduced into the vessel.

-

The sample is then titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected potentiometrically.

-

The volume of titrant consumed is used to calculate the water content of the sample, expressed as a percentage or in parts per million (ppm).

-

Determination of Melting Point

Objective: To determine the temperature range over which 1-Benzyl-4-piperidinecarboxaldehyde transitions from a solid to a liquid.[5]

Methodology:

-

Instrumentation: A capillary melting point apparatus.[5]

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube.[5]

-

The capillary tube is placed in the heating block of the melting point apparatus.[5]

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.[6]

-

The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point) are recorded. This range is reported as the melting point.[6]

-

Determination of Density

Objective: To measure the mass per unit volume of 1-Benzyl-4-piperidinecarboxaldehyde.

Methodology:

-

Instrumentation: A pycnometer (density bottle) or a digital density meter.[7]

-

Procedure (using a pycnometer):

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined.[7]

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and its mass is measured again.[8]

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and its mass is determined.

-

The volume of the pycnometer can be calculated from the mass and density of the reference liquid.

-

The density of the 1-Benzyl-4-piperidinecarboxaldehyde is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.[8]

-

Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of 1-Benzyl-4-piperidinecarboxaldehyde in various solvents.

Methodology (Shake-Flask Method for Quantitative Analysis):

-

Procedure:

-

An excess amount of 1-Benzyl-4-piperidinecarboxaldehyde is added to a known volume of the solvent in a sealed flask.[9]

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

The resulting saturated solution is filtered to remove any undissolved solid.[9]

-

The concentration of the solute in the filtrate is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[10]

-

Application in Synthesis: The Path to Donepezil

1-Benzyl-4-piperidinecarboxaldehyde is a pivotal building block in the synthesis of Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, which is used for the palliative treatment of Alzheimer's disease. The aldehyde functional group and the benzyl-protected piperidine ring are key features that are exploited in the synthetic route.

The following diagram illustrates a common synthetic workflow for the production of Donepezil, starting from 1-Benzyl-4-piperidinecarboxaldehyde.

Caption: Synthetic workflow for Donepezil from 1-Benzyl-4-piperidinecarboxaldehyde.

This synthesis typically involves an aldol condensation reaction between 1-Benzyl-4-piperidinecarboxaldehyde and 5,6-dimethoxy-1-indanone, followed by a reduction of the resulting enone and subsequent salt formation to yield Donepezil hydrochloride.

Biological Activity and Signaling Pathways

Current literature primarily focuses on the role of 1-Benzyl-4-piperidinecarboxaldehyde as a synthetic intermediate. There is limited publicly available information on its direct biological activities or interactions with specific signaling pathways. Its significance in a biological context is predominantly as a precursor to pharmacologically active molecules like Donepezil. The biological activity of Donepezil is well-characterized and involves the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine (B1216132) in the brain.

Conclusion

1-Benzyl-4-piperidinecarboxaldehyde (CAS No. 22065-85-6) is a well-characterized chemical intermediate with a defined set of physicochemical properties that are critical for its application in pharmaceutical synthesis. This guide has provided a consolidated summary of these properties and outlined the standard methodologies for their determination. The visualization of its role in the synthesis of Donepezil underscores its importance in the development of treatments for neurodegenerative diseases. For researchers and drug development professionals, a thorough understanding of these fundamental characteristics is essential for process optimization, quality control, and the successful development of new therapeutic agents.

References

- 1. innospk.com [innospk.com]

- 2. 1-Benzylpiperidine-4-carbaldehyde | C13H17NO | CID 89584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Benzyl-4-piperidinecarboxaldehyde | CAS 22065-85-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. chembk.com [chembk.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. calnesis.com [calnesis.com]

- 8. How to Calculate the Density of a Liquid - Oreate AI Blog [oreateai.com]

- 9. benchchem.com [benchchem.com]

- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

Spectroscopic Profile of 1-Benzylpiperidine-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzylpiperidine-4-carbaldehyde (CAS No. 22065-85-6), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Introduction

This compound, with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol , is a heterocyclic compound featuring a piperidine (B6355638) ring N-substituted with a benzyl (B1604629) group and a formyl group at the 4-position.[1][2] Accurate characterization of this intermediate is crucial for ensuring the purity and quality of final pharmaceutical products. This guide presents its spectroscopic fingerprint for identification and quality control purposes.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 9.6 | s | 1H | -CHO |

| 7.2-7.4 | m | 5H | Aromatic-H |

| 3.5 | s | 2H | -CH₂-Ph |

| 2.75-2.9 | m | 2H | Piperidine-H (axial, equatorial at C2, C6) |

| 2.17-2.3 | m | 1H | Piperidine-H (at C4) |

| 2.05-2.17 | m | 2H | Piperidine-H (axial, equatorial at C2, C6) |

| 1.6-1.9 | m | 4H | Piperidine-H (at C3, C5) |

Note: The ¹H NMR data was reported in CDCl₃.[1]

¹³C NMR (Carbon-13 NMR):

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2925 | Strong | C-H stretch (aliphatic) |

| ~2850, ~2750 | Medium-Weak | C-H stretch (aldehyde, Fermi resonance) |

| ~1720 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1119 | Strong | C-N stretch (tertiary amine) |

| ~700 | Strong | C-H bend (monosubstituted benzene) |

Note: The specific peak list is based on typical values for the functional groups present and data from related compounds.[4]

Mass Spectrometry (MS)

The mass spectrum of this compound (C₁₃H₁₇NO, Exact Mass: 203.13) is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment |

| 203 | [M]⁺ (Molecular ion) |

| 202 | [M-H]⁺ |

| 174 | [M-CHO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways of N-benzyl compounds.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Procedure:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the neat this compound liquid sample directly onto the center of the ATR crystal.

-

Acquire the sample spectrum over the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with isopropanol after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

GC-MS Parameters:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: 40-450 amu.

-

Workflow Diagrams

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Figure 1. General workflows for NMR, IR, and MS spectroscopic analysis.

This guide provides foundational spectroscopic data and methodologies for the characterization of this compound. For rigorous quantitative analysis and structural confirmation, comparison with a certified reference standard is recommended.

References

1-Benzylpiperidine-4-carbaldehyde molecular weight and formula

An In-depth Technical Guide to 1-Benzylpiperidine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its molecular formula and weight. It also details its role as a key intermediate in pharmaceutical synthesis and outlines common experimental protocols for its preparation.

Core Compound Data

This compound is a substituted piperidine (B6355638) derivative with significant applications in organic synthesis. It is primarily recognized as a crucial building block in the production of various pharmaceutical compounds.

| Property | Value | Citations |

| Molecular Formula | C13H17NO | [1][2][3][4] |

| Molecular Weight | 203.28 g/mol | [1][2][3] |

| Appearance | Clear colorless to pale yellow liquid or light brown clear oil | [2][3][4] |

| CAS Number | 22065-85-6 | [1][2][3] |

| Density | 1.026 g/mL at 25 °C | [2] |

| Boiling Point | 315.4 °C at 760 mmHg | [2] |

| Melting Point | 145-149 °C | [2][5] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Refractive Index | n20/D 1.537 | [2] |

| Solubility | Slightly soluble in Acetone, Chloroform, Dichloromethane (B109758), and DMSO. | [2][5] |

| Storage Conditions | Inert atmosphere, store in freezer under -20°C. | [2][5] |

Synonyms: 1-Benzyl-4-formylpiperidine, N-Benzyl-4-formylpiperidine, 1-(Phenylmethyl)-4-piperidinecarboxaldehyde.[1][3]

Experimental Protocols: Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Method 1: Reduction of an Ester using Diisobutylaluminum Hydride (DIBAL-H)

This method involves the reduction of an ethyl carboxylate precursor.

Procedure:

-

Dissolve ethyl 1-benzylpiperidine-4-carboxylate (9.2 g, 0.037 mol) in 400 ml of toluene (B28343).[6]

-

Cool the solution to -78°C.[6]

-

Add 1.5M diisobutylaluminum hydride in toluene (28 ml, 0.042 mol) to the solution.[6]

-

Stir the mixture at -78°C for 1 hour.[6]

-

Quench the reaction with 150 ml of methanol (B129727) and remove the dry ice bath.[6]

-

Allow the mixture to stir for 2 hours at room temperature.[6]

-

Filter the mixture through diatomaceous earth (Celite®) and wash with methanol.[6]

-

Concentrate the filtrate to dryness to yield the product.[6]

This procedure yields approximately 6.91 g (92%) of this compound, which can be used directly or further purified by vacuum distillation.[6]

Method 2: Oxidation of an Alcohol using a TEMPO-based System

This method utilizes the oxidation of the corresponding alcohol to the aldehyde.[7]

Procedure:

-

Take (1-benzyl-4-piperidyl)methanol (B150785) as the starting material.[7]

-

The oxidation is carried out using a system composed of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), sodium periodate (B1199274), and sodium bromide.[7]

-

The reaction is performed in a solvent such as dichloromethane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), with dichloromethane being preferred.[7]

-

The molar ratio of TEMPO to the starting alcohol can range from 1:50 to 1:500.[7]

-

The molar ratio of sodium periodate to the alcohol is between 1:1 and 1.5:1.[7]

-

The molar ratio of sodium bromide to the alcohol is between 1:7 and 1:9.[7]

This method is noted for its high yield and product purity, making it suitable for industrial-scale production.[7]

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its aldehyde functional group allows for a range of subsequent chemical transformations.

It is notably used in the synthesis of Donepezil, a medication used for the treatment of Alzheimer's disease.[7] It also serves as a reactant for:

-

Stereospecific allylic alkylation.[5]

-

Reactions with Grignard reagents.[5]

-

Fluorodenitrations and nitrodehalogenations for preparing labeled PET ligands.[5]

-

The synthesis of selective α1 receptor antagonists.[5]

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis of this compound and its role as a chemical intermediate.

References

- 1. This compound | C13H17NO | CID 89584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Page loading... [wap.guidechem.com]

- 5. N-Benzylpiperidine-4-carboxaldehyde | 22065-85-6 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]

IUPAC name for N-benzyl-4-formylpiperidine

An In-depth Technical Guide to 1-Benzylpiperidine-4-carbaldehyde

Introduction

This compound, also known by its IUPAC name this compound, is a pivotal chemical intermediate in the field of pharmaceutical chemistry.[1][2] Identified by its CAS number 22065-85-6, this compound is a versatile building block, primarily recognized for its essential role in the synthesis of Donepezil hydrochloride, a widely prescribed medication for the treatment of Alzheimer's disease.[2][3] The N-benzyl piperidine (B6355638) structural motif is frequently utilized in drug discovery to refine the efficacy and physicochemical properties of developing drugs.[4] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid.[2][5] Its physical and chemical characteristics are crucial for its application in precise synthetic processes.[2] A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | N-benzyl-4-formylpiperidine, 1-Benzyl-4-formylpiperidine | [1][2] |

| CAS Number | 22065-85-6 | [2] |

| Molecular Formula | C13H17NO | [1][5] |

| Molecular Weight | 203.28 g/mol | [1][5] |

| Density | ~1.1 ± 0.1 g/cm³ | [2] |

| Boiling Point | 299.5 ± 33.0 °C at 760 mmHg | [2] |

| Melting Point | 145-149 °C | [5] |

| Flash Point | >110 °C (>230 °F) | [5][6] |

| Refractive Index | 1.600 | [2] |

| InChIKey | SGIBOXBBPQRZDM-UHFFFAOYSA-N | [1] |

| SMILES | C1CN(CCC1C=O)CC2=CC=CC=C2 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for key synthetic routes.

General Synthesis Workflow

A common synthetic pathway starts from 4-piperidinecarboxylic acid and proceeds through several intermediate steps to yield the final product.[7]

Protocol 1: Reduction of Ester with DIBAL-H

This method involves the reduction of an ester, ethyl 1-benzylpiperidine-4-carboxylate, using diisobutylaluminum hydride (DIBAL-H).[8]

-

Materials: Ethyl 1-benzylpiperidine-4-carboxylate (9.2 g, 0.037 mol), Toluene (B28343) (400 ml), 1.5M Diisobutylaluminum hydride in toluene (28 ml, 0.042 mol), Methanol (B129727) (150 ml), Celite.

-

Procedure:

-

Dissolve ethyl 1-benzylpiperidine-4-carboxylate in toluene in a suitable flask.

-

Cool the solution to -78°C.

-

Add the 1.5M diisobutylaluminum hydride solution at -78°C.[8]

-

Stir the mixture at -78°C for 1 hour.[8]

-

Quench the reaction by adding methanol and remove the dry ice bath.[8]

-

Allow the mixture to stir for 2 hours at room temperature.[8]

-

Filter the mixture through diatomaceous earth (Celite) and wash with methanol.[8]

-

Concentrate the filtrate to dryness to obtain the product.

-

-

Yield: 6.91 g (92%).[8] The product can be used directly or purified by vacuum distillation.[8]

Protocol 2: Reduction of Nitrile with DIBAL-H

This protocol describes the reduction of 1-benzylpiperidine-4-carbonitrile.[7]

-

Materials: 1-benzylpiperidine-4-carbonitrile (2.0 g, 9.99 mmol), Toluene (20 mL), DIBAL-H (1.5M in Toluene, 13.3 mL), Methanol (10 mL), 2N Sodium hydroxide (B78521) solution, Dichloromethane (B109758), Anhydrous magnesium sulfate, Saturated brine.

-

Procedure:

-

Dissolve 1-benzylpiperidine-4-carbonitrile in toluene in a 100mL round-bottomed flask.[7]

-

Cool the solution to 0°C and add DIBAL-H.[7]

-

Allow the reaction to proceed at 0°C for 1 hour, monitoring completion with TLC.[7]

-

Add methanol to quench the reaction.[7]

-

Adjust the pH to approximately 8 with 2N aqueous sodium hydroxide solution and stir for 30 minutes.[7]

-

Extract the product with dichloromethane (3 x 30 mL).[7]

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.[7]

-

Filter and concentrate under reduced pressure to yield the product as a colorless oil.[7]

-

-

Yield: 86.1% (1.74 g).[7]

Protocol 3: Swern Oxidation

This method utilizes Swern oxidation to convert N-benzyl piperidine alcohol into the desired aldehyde.[5][9]

-

Materials: Oxalyl chloride (16.2 g, 0.12 mol), Dichloromethane (150 mL), Anhydrous dimethyl sulfoxide (B87167) (20 mL), N-benzyl piperidine alcohol (20 g, 0.097 mol), Triethylamine (24.6 g, 0.24 mol), 5% HCl solution, 5% Sodium bicarbonate solution, Brine solution, Sodium sulfate.

-

Procedure:

-

Charge a round bottom flask with oxalyl chloride, dichloromethane, and anhydrous dimethyl sulfoxide.[5][9]

-

Cool the mixture to -70°C in a cryo bath and stir for 15 minutes.[5][9]

-

Add a solution of N-benzyl piperidine alcohol dropwise, followed by triethylamine, and continue stirring for another 15 minutes.[5][9]

-

Allow the reaction mixture to warm to room temperature overnight.[5]

-

Dilute with dichloromethane (100 mL) and quench with cold water.[5]

-

Wash the organic layer sequentially with 5% HCl solution, brine solution, and 5% sodium bicarbonate solution.[5]

-

Dry the organic layer over sodium sulfate.[5]

-

Remove the solvent in vacuo to afford the product.[5]

-

-

Yield: 96% (19.2 g).[5]

Applications in Research and Drug Development

The primary application of this compound is as a key intermediate in the synthesis of Donepezil, a cholinesterase inhibitor used to manage symptoms of Alzheimer's disease.[2][10] The aldehyde functional group and the benzyl-substituted piperidine structure allow it to participate in a variety of chemical reactions, including reductions, oxidations, and condensations, making it a valuable component in fine chemical development.[2]

The N-benzyl piperidine motif itself is significant in medicinal chemistry, providing crucial cation-π interactions with target proteins and serving as a scaffold for optimizing stereochemistry to enhance potency and reduce toxicity.[4] This motif is present in numerous approved drugs and clinical candidates.[4] Beyond Donepezil, derivatives of N-benzylpiperidine are investigated for various biological activities, including antimicrobial effects and as dual-target inhibitors for acetylcholinesterase and serotonin (B10506) transporters.[11][12]

Spectroscopic Data

Characterization of this compound is typically performed using spectroscopic methods.

-

¹H NMR (CDCl₃): δ 9.6 (s, 1H), 7.2-7.4 (m, 5H), 3.5 (s, 2H), 2.75-2.9 (m, 2H), 2.17-2.3 (m, 1H), 2.05-2.17 (m, 2H), 1.8-1.9 (m, 2H), 1.6-1.8 (m, 2H) ppm.[8]

-

¹³C NMR and IR spectra are also available for further structural confirmation.[1]

References

- 1. This compound | C13H17NO | CID 89584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]

- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Benzylpiperidine-4-carboxaldehyde | 22065-85-6 [chemicalbook.com]

- 6. N-Benzylpiperidine-4-carboxaldehyde 95 22065-85-6 [sigmaaldrich.com]

- 7. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Ring: A Historical Guide to the Synthesis of Functionalized Piperidines

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) nucleus, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast number of pharmaceuticals and natural products underscores its significance as a privileged scaffold. The specific three-dimensional arrangement of substituents on the piperidine ring is often crucial for biological activity, making the development of stereocontrolled and efficient synthetic methods a long-standing and evolving challenge in organic chemistry. This technical guide provides an in-depth exploration of the seminal, historical methods for the synthesis of functionalized piperidines, offering a foundation for understanding the evolution of this critical area of chemical synthesis. We will delve into the core principles of each method, present quantitative data for comparison, and provide detailed experimental protocols for key transformations.

Core Synthetic Strategies: An Overview

The construction of the functionalized piperidine ring has been approached from several distinct strategic directions. Historically, these methods have evolved from robust, classical name reactions to more modern, highly selective catalytic processes. The primary historical methodologies can be broadly categorized as follows:

-

Cyclization of Acyclic Precursors: Building the ring from a linear chain containing the requisite carbon and nitrogen atoms.

-

Reduction of Pyridine (B92270) Derivatives: Saturating a pre-existing aromatic six-membered nitrogen heterocycle.

-

Cycloaddition Reactions: Forming two bonds simultaneously to construct the six-membered ring.

The following diagram illustrates the logical relationships between these major historical synthetic approaches.

Figure 1: Overview of major historical synthetic routes to functionalized piperidines.

Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of pyridines represents one of the most direct and atom-economical methods for the synthesis of the piperidine core.[1] This approach involves the reduction of the aromatic pyridine ring to its corresponding saturated piperidine. While conceptually simple, the hydrogenation of the stable aromatic pyridine ring requires forcing conditions and active catalysts.

Historically, various catalytic systems have been employed, with platinum and palladium catalysts being the most common. The choice of catalyst, solvent, and reaction conditions can significantly influence the efficiency and, in the case of substituted pyridines, the stereoselectivity of the reduction.

Experimental Workflow for Catalytic Hydrogenation:

References

The Pivotal Role of 1-Benzylpiperidine-4-carbaldehyde in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidine-4-carbaldehyde, a versatile synthetic intermediate, holds a significant position in the landscape of medicinal chemistry. Its unique structural features, comprising a reactive aldehyde group and a benzyl-protected piperidine (B6355638) ring, render it a valuable building block for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the multifaceted applications of this compound in drug discovery and development. We delve into its crucial role as a key precursor in the industrial-scale synthesis of the blockbuster Alzheimer's drug, Donepezil. Furthermore, this guide explores its utility in the development of novel therapeutic agents, including potent cholinesterase inhibitors and melanin-concentrating hormone receptor 1 (MCH-R1) antagonists. Detailed experimental protocols for key synthetic transformations and biological assays are provided, alongside a quantitative summary of the biological activities of its derivatives. Signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the underlying mechanisms and procedures.

Introduction

This compound, also known as 1-benzyl-4-formylpiperidine, is a colorless to pale yellow liquid with the chemical formula C₁₃H₁₇NO.[1] Its molecular structure is characterized by a piperidine ring N-substituted with a benzyl (B1604629) group and a formyl group at the 4-position. This combination of a flexible, yet conformationally defined, piperidine scaffold and a reactive aldehyde functional group makes it an attractive starting material for the synthesis of complex molecules with therapeutic potential. The benzyl group serves as a common protecting group for the piperidine nitrogen, which can be readily removed under various conditions to allow for further derivatization.

The most prominent application of this compound is in the synthesis of Donepezil, a reversible inhibitor of acetylcholinesterase (AChE) used for the palliative treatment of Alzheimer's disease.[1] Beyond this well-established role, the scaffold has been extensively explored to generate novel compounds with a range of biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 22065-85-6 |

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol [1] |

| Appearance | Colorless to yellow liquid[1] |

| Boiling Point | 299.5 ± 33.0 °C at 760 mmHg[1] |

| Density | 1.1 ± 0.1 g/cm³[1] |

| Flash Point | 104.3 ± 14.8 °C[1] |

| Refractive Index | 1.600[1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the reduction of a corresponding ester, such as ethyl 1-benzylpiperidine-4-carboxylate, using a reducing agent like diisobutylaluminium hydride (DIBAL-H).[2]

Experimental Protocol: Synthesis via DIBAL-H Reduction[2]

-

Dissolve ethyl 1-benzylpiperidine-4-carboxylate (1 equivalent) in anhydrous toluene (B28343) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (1.1-1.5 equivalents) in toluene to the cooled solution while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Filter the mixture through a pad of celite or diatomaceous earth, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound as an oil, which can be used directly or purified by vacuum distillation.

Applications in Medicinal Chemistry

The versatility of this compound as a synthetic intermediate is demonstrated by its use in the development of various therapeutic agents.

Key Intermediate in the Synthesis of Donepezil

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, functioning by increasing the levels of acetylcholine (B1216132) in the brain. The synthesis of Donepezil heavily relies on this compound as a key building block. The general synthetic strategy involves a Knoevenagel or aldol (B89426) condensation between this compound and 5,6-dimethoxy-1-indanone, followed by reduction of the resulting double bond.[3][4]

Cholinesterase Inhibitors for Alzheimer's Disease

The structural motif of 1-benzylpiperidine (B1218667) is a well-established pharmacophore for cholinesterase inhibitors.[5] Researchers have utilized this compound to synthesize a variety of derivatives with potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities. These efforts aim to develop novel treatments for Alzheimer's disease with improved efficacy and side-effect profiles.

| Compound | Target | IC₅₀ (µM) | Reference |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 | |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | AChE | 5.94 | [5] |

| (1-Benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | AChE | 28 | [6] |

| Compound 21 (a 2-naphthoate (B1225688) derivative) | BChE | 6.16 | [6] |

| 15b (a 1,3-dimethylbenzimidazolinone derivative) | AChE | 0.39 | |

| 15j (a 1,3-dimethylbenzimidazolinone derivative) | BChE | 0.16 | [7] |

In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating the nerve impulse. Acetylcholinesterase (AChE) rapidly hydrolyzes ACh to terminate the signal. In Alzheimer's disease, there is a deficit in cholinergic neurotransmission. AChE inhibitors, such as Donepezil and its derivatives, block the action of AChE, thereby increasing the concentration and duration of action of ACh in the synaptic cleft.[8][9]

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists

The melanin-concentrating hormone receptor 1 (MCH-R1) is a G protein-coupled receptor (GPCR) primarily expressed in the brain that plays a role in the regulation of energy homeostasis and appetite.[1] Antagonists of MCH-R1 are being investigated as potential treatments for obesity. This compound has been utilized as a scaffold for the development of potent and selective MCH-R1 antagonists.[10]

MCH-R1 couples to Gᵢ and Gq proteins. Activation by its endogenous ligand, melanin-concentrating hormone (MCH), leads to the inhibition of adenylyl cyclase (via Gᵢ), resulting in decreased intracellular cyclic AMP (cAMP) levels. Simultaneously, Gq activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1][11]

Antimicrobial Agents

Derivatives of the piperidine scaffold have been investigated for their antimicrobial properties. While quantitative data specifically for this compound derivatives is less abundant in the literature, related N-benzyl piperidine compounds have shown activity against various bacterial and fungal strains. The aldehyde functionality allows for the synthesis of a wide range of derivatives, such as Schiff bases, oximes, and hydrazones, which are known to possess antimicrobial activity.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Piperazine (B1678402) chalcones | Staphylococcus aureus | Potentially active | |

| Piperazine chalcones | Escherichia coli | Potentially active | |

| Piperazine chalcones | Candida albicans | 2.22 | |

| Sparfloxacin/Gatifloxacin piperazine derivatives | Gram-positive bacteria | 1-5 |

Detailed Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Test compounds and a positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of ATCI (15 mM) and DTNB (10 mM) in phosphate buffer.

-

Prepare a working solution of AChE (e.g., 0.2 U/mL) in phosphate buffer.

-

Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent (e.g., DMSO), followed by further dilution in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of phosphate buffer to the blank wells.

-

To the test and control wells, add 20 µL of the AChE working solution.

-

Add 10 µL of the test compound dilutions, positive control, or vehicle (for 100% activity) to the respective wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

To initiate the reaction, add 170 µL of a freshly prepared reaction mixture (containing appropriate volumes of buffer, DTNB, and ATCI) to all wells.

-

Immediately measure the absorbance at 412 nm at time 0 and then kinetically over a period of 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

MCH-R1 Radioligand Binding Assay[1]

This assay is used to determine the binding affinity of test compounds to the MCH-R1 receptor.

Materials:

-

Cell membranes expressing MCH-R1 (e.g., from HEK293 cells)

-

Radioligand (e.g., [¹²⁵I]-MCH)

-

Unlabeled MCH (for non-specific binding)

-

Test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

-

To all wells, add a specific amount of the MCH-R1 membrane preparation.

-

To the total binding wells, add assay buffer.

-

To the non-specific binding wells, add a high concentration of unlabeled MCH.

-

To the test wells, add serial dilutions of the test compound.

-

Add the radioligand at a concentration near its Kd to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Counting:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

-

-

Inoculation:

-

Add a standardized inoculum of the microorganism to each well containing the compound dilutions and to a growth control well (containing no compound).

-

-

Incubation:

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Conclusion

This compound is a cornerstone intermediate in medicinal chemistry, with its significance firmly established through its indispensable role in the synthesis of Donepezil. Its structural attributes make it a highly adaptable scaffold for the generation of diverse libraries of compounds. Research into its derivatives has yielded promising leads for the treatment of Alzheimer's disease through cholinesterase inhibition and for obesity through MCH-R1 antagonism. While its application in the development of antimicrobial agents is an area that warrants further quantitative exploration, the existing literature on piperidine derivatives suggests significant potential. The detailed protocols and data presented in this guide aim to facilitate further research and development efforts centered on this versatile and valuable molecule, paving the way for the discovery of new and improved therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Human MCHR1(Melanin-concentRating hormone receptor 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) motif, a six-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including its ability to confer aqueous solubility, modulate lipophilicity, and serve as a versatile synthetic handle for molecular elaboration.[3] This technical guide provides a comprehensive overview of the discovery and development of piperidine-based pharmaceutical intermediates, detailing key synthetic methodologies, quantitative data, and the intricate signaling pathways influenced by these vital compounds.

I. Discovery and Significance of Piperidine-Based Pharmaceuticals

The journey of piperidine in medicine is extensive, with its derivatives spanning over twenty therapeutic classes, including oncology, central nervous system (CNS) disorders, infectious diseases, and pain management.[4][5][6] The conformational flexibility of the piperidine ring allows it to adopt various shapes, enabling it to bind to a wide array of biological targets with high affinity and specificity.[7] This versatility has made it a cornerstone in the design of novel therapeutics.

Prominent examples of piperidine-containing drugs include the antipsychotics haloperidol (B65202) and risperidone, the opioid analgesic fentanyl, and the PARP inhibitor niraparib (B1663559), used in cancer therapy.[8][9][10] The development of these and many other drugs has been propelled by the continuous evolution of synthetic methods to access functionalized piperidine intermediates.

II. Key Synthetic Strategies for Piperidine Intermediates

The construction of the piperidine ring and its subsequent functionalization are critical steps in the synthesis of piperidine-based pharmaceuticals. Several powerful strategies have been developed, each with its own advantages in terms of efficiency, stereocontrol, and substrate scope.

Catalytic Hydrogenation of Pyridines

The most direct and atom-economical method for synthesizing the piperidine core is the catalytic hydrogenation of the corresponding pyridine (B92270) precursor.[7] This process, however, can be challenging due to the aromaticity of the pyridine ring and the potential for catalyst poisoning by the nitrogen atom.[7] Precious metal catalysts such as platinum, palladium, and rhodium are often employed, frequently under acidic conditions to facilitate the reduction.[7][11]

Intramolecular Cyclization Reactions

Intramolecular cyclization strategies offer a powerful means to construct substituted piperidines with a high degree of stereocontrol. These methods typically involve the formation of a carbon-nitrogen bond to close the six-membered ring. Common approaches include:

-

Reductive Amination: Cyclization of an amino-aldehyde or amino-ketone precursor.

-

Aza-Michael Addition: Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[12]

-

Heck Reaction: Palladium-catalyzed intramolecular cyclization of an alkenyl halide with an amine.[12]

Enantioselective Synthesis

The stereochemistry of piperidine derivatives is often crucial for their pharmacological activity.[13] Consequently, the development of enantioselective synthetic methods has been a major focus of research. Key approaches include:

-

Asymmetric Hydrogenation: Using chiral catalysts to achieve the stereoselective reduction of prochiral pyridinium (B92312) salts or tetrahydropyridines.[8][14]

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the piperidine ring with a defined stereochemistry.[15][16]

-

Organocatalysis: Employing small chiral organic molecules to catalyze enantioselective cyclization reactions.[15]

III. Quantitative Data on Synthetic Methodologies

The following tables summarize quantitative data for selected synthetic protocols, providing a comparative overview of their efficiency and stereoselectivity.

Table 1: Enantioselective Synthesis of 3-Aryl-Piperidines via Rh-catalyzed Asymmetric Carbometalation [8][17]

| Entry | Arylboronic Acid | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenylboronic acid | 81 | 96 |

| 2 | 4-Methoxyphenylboronic acid | 85 | 95 |

| 3 | 4-Chlorophenylboronic acid | 78 | 97 |

| 4 | 3-Tolylboronic acid | 83 | 96 |

Table 2: Asymmetric Hydrogenation of α-Substituted N-Benzylpyridinium Salts [14]

| Entry | α-Substituent | Yield (%) | Enantiomeric Ratio (er) |

| 1 | 2-Benzothienyl | 89 | 96.6:3.4 |

| 2 | Dibenzothienyl | 93 | 95.1:4.9 |

| 3 | 2-Thienyl | 85 | 96.4:3.6 |

| 4 | 2-Benzofuranyl | 88 | 90.3:9.7 |

IV. Experimental Protocols

This section provides detailed methodologies for the synthesis of key piperidine-based pharmaceutical intermediates.

Protocol 1: Synthesis of (S)-3-(4-bromophenyl)piperidine (Niraparib Intermediate)[10]

Step 1: Nucleophilic addition and cyclization A solution of ethyl p-bromobenzoacetate and N-Boc-3-aminopropyl bromide are reacted in the presence of a base. The resulting intermediate undergoes cyclization under basic conditions to afford the piperidinone precursor.

Step 2: Reduction The piperidinone is reduced using a suitable reducing agent, such as sodium borohydride, to yield 3-(4-bromophenyl)piperidine (B3029733).

Step 3: Chiral Resolution The racemic 3-(4-bromophenyl)piperidine is resolved using a chiral resolving agent, such as a derivative of D-phenylglycine, to isolate the desired (S)-enantiomer.[13] The salt of the (S)-enantiomer is selectively crystallized, and subsequent liberation of the free base yields (S)-3-(4-bromophenyl)piperidine with high optical purity.

Protocol 2: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (Aripiprazole Intermediate)[18][19][20][21]

A mixture of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and 1,4-dibromobutane (B41627) (3 molar equivalents) are heated in a suitable solvent, such as dimethylformamide (DMF), in the presence of a base like potassium carbonate. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization to yield 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.

V. Signaling Pathways of Piperidine-Based Drugs

The therapeutic effects of many piperidine-containing drugs are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for the antipsychotic drugs haloperidol and risperidone.

Haloperidol Signaling Pathway

Caption: Haloperidol's antagonism of the D2 receptor inhibits both G-protein and β-arrestin pathways.

Haloperidol, a typical antipsychotic, primarily exerts its effects by antagonizing the dopamine D2 receptor.[9][18] This antagonism disrupts both G-protein-dependent and G-protein-independent signaling cascades. In the G-protein-dependent pathway, haloperidol's blockade of the D2 receptor prevents the inhibition of adenylyl cyclase, leading to a modulation of cyclic AMP (cAMP) levels and downstream protein kinase A (PKA) activity.[19] Concurrently, in the G-protein-independent pathway, haloperidol inhibits the recruitment of β-arrestin 2 to the D2 receptor.[7][19] This, in turn, affects the phosphorylation state and activity of downstream effectors such as Akt and glycogen (B147801) synthase kinase 3 (GSK-3), which are implicated in the therapeutic effects and side effects of antipsychotics.[4][20][21]

Risperidone Signaling Pathway

Caption: Risperidone antagonizes both D2 and 5-HT2A receptors, influencing multiple signaling cascades.

Risperidone is an atypical antipsychotic that exhibits antagonism at both dopamine D2 and serotonin 5-HT2A receptors.[1][11][22] Its action on D2 receptors is similar to that of haloperidol. However, its potent blockade of 5-HT2A receptors is a key feature that contributes to its "atypical" profile, including a lower incidence of motor side effects.[11] Antagonism of the 5-HT2A receptor, which is coupled to Gq/11 proteins, modulates the phospholipase C (PLC) signaling pathway.[1] This leads to changes in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately influencing intracellular calcium levels and the activity of protein kinase C (PKC). The interplay between D2 and 5-HT2A receptor blockade is thought to be crucial for the therapeutic efficacy and improved side-effect profile of risperidone.[11]

VI. Conclusion

The piperidine scaffold continues to be a remarkably fruitful starting point for the discovery and development of new medicines. Its structural and chemical versatility has enabled the creation of a diverse array of drugs targeting a wide range of diseases. The ongoing refinement of synthetic methodologies, particularly in the realm of asymmetric synthesis, promises to further expand the chemical space accessible to medicinal chemists. A deeper understanding of the intricate signaling pathways modulated by piperidine-based drugs will undoubtedly pave the way for the design of next-generation therapeutics with enhanced efficacy and improved safety profiles. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this privileged heterocyclic system in the quest for novel and impactful pharmaceuticals.

References

- 1. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | AKT/GSK3 signaling pathway and schizophrenia [frontiersin.org]

- 6. Functionally Biased D2R Antagonists: Targeting the β-Arrestin Pathway to Improve Antipsychotic Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 11. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents [patents.google.com]

- 14. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 15. benchchem.com [benchchem.com]

- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 17. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 18. Chronic treatment with D2-antagonist haloperidol leads to inhibitory/excitatory imbalance in striatal D1-neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. psychiatryonline.org [psychiatryonline.org]

- 22. Risperidone Decreases Expression of Serotonin Receptor-2A (5-HT2A) and Serotonin Transporter (SERT) but Not Dopamine Receptors and Dopamine Transporter (DAT) in PBMCs from Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzylpiperidine-4-carbaldehyde: Synonyms, Properties, and Synthesis